1-Bromo-3-chloro-5-cyclopropylbenzene

Description

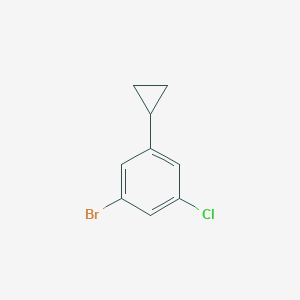

1-Bromo-3-chloro-5-cyclopropylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine (Br) at position 1, chlorine (Cl) at position 3, and a cyclopropyl group at position 3. This compound’s structure combines steric bulk (cyclopropyl) with electron-withdrawing halogens, making it a unique intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.

Properties

Molecular Formula |

C9H8BrCl |

|---|---|

Molecular Weight |

231.51 g/mol |

IUPAC Name |

1-bromo-3-chloro-5-cyclopropylbenzene |

InChI |

InChI=1S/C9H8BrCl/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |

InChI Key |

XTCVSSQMBIELPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-3-cyclopropyl-5-fluorobenzene

Molecular Formula : C₉H₇BrF

Key Features : Replaces the chlorine atom in the target compound with fluorine (F) .

- Physical Properties : Higher polarity due to fluorine may result in a lower boiling point compared to the chloro analog.

- Applications : Fluorinated analogs are often used in medicinal chemistry for metabolic stability .

1-Bromo-3-chloro-5-nitrobenzene

Molecular Formula: C₆H₃BrClNO₂ Key Features: Substitutes the cyclopropyl group with a nitro (-NO₂) group .

- Nitro derivatives are more reactive in reduction reactions.

- Physical Properties : Higher molecular weight (236.45 g/mol) and density due to the nitro group .

- Hazards : Nitro compounds are often explosive or toxic, requiring stricter handling protocols compared to cyclopropyl analogs .

1-Bromo-3-chloro-5-ethynylbenzene

Molecular Formula : C₈H₄BrCl

Key Features : Replaces the cyclopropyl group with an ethynyl (-C≡CH) group .

- Reactivity: The ethynyl group enables participation in Sonogashira coupling reactions, a feature absent in the cyclopropyl analog.

- Stability : Ethynyl groups may introduce instability under acidic or oxidative conditions compared to the robust cyclopropyl moiety.

1-Bromo-3-chloro-5-(methylsulfonyl)benzene

Molecular Formula : C₇H₆BrClO₂S

Key Features : Substitutes cyclopropyl with a methylsulfonyl (-SO₂CH₃) group .

- Electronic Effects : The sulfonyl group is a stronger electron-withdrawing group than cyclopropyl, significantly deactivating the benzene ring toward electrophilic substitution.

- Applications : Sulfonyl-containing compounds are common in agrochemicals and protease inhibitors.

1-Bromo-3-iodo-5-(trifluoromethyl)benzene

Molecular Formula : C₇H₃BrF₃I

Key Features : Replaces chlorine with iodine (I) and cyclopropyl with trifluoromethyl (-CF₃) .

- Reactivity : Iodine’s polarizability enhances susceptibility to aromatic substitution, while -CF₃ provides steric hindrance and lipophilicity.

- Hazards : Classified as hazardous (H314: causes severe skin burns) due to iodine and trifluoromethyl groups .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| 1-Bromo-3-chloro-5-cyclopropylbenzene | C₉H₈BrCl | 231.52 (estimated) | Br, Cl, cyclopropyl | Cross-coupling, steric modulation | Pharmaceuticals, material science |

| 1-Bromo-3-cyclopropyl-5-fluorobenzene | C₉H₇BrF | 213.06 | Br, F, cyclopropyl | Enhanced metabolic stability | Medicinal chemistry |

| 1-Bromo-3-chloro-5-nitrobenzene | C₆H₃BrClNO₂ | 236.45 | Br, Cl, NO₂ | Reduction reactions | Explosives, dyes |

| 1-Bromo-3-chloro-5-ethynylbenzene | C₈H₄BrCl | 215.47 | Br, Cl, ethynyl | Sonogashira coupling | Polymer chemistry, OLEDs |

| 1-Bromo-3-chloro-5-(methylsulfonyl)benzene | C₇H₆BrClO₂S | 277.54 | Br, Cl, SO₂CH₃ | Electrophilic deactivation | Agrochemicals, enzyme inhibitors |

| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | C₇H₃BrF₃I | 350.90 | Br, I, CF₃ | Halogen exchange reactions | Specialty fluorinated compounds |

Key Research Findings

- Steric vs. Electronic Effects : Cyclopropyl groups provide steric hindrance without strong electronic deactivation, unlike nitro or sulfonyl groups .

- Halogen Influence : Bromine and chlorine synergistically direct substitution patterns, while iodine (in related compounds) enhances reactivity in metal-catalyzed reactions .

- Safety Profiles : Cyclopropyl derivatives generally exhibit lower toxicity compared to nitro or iodine-containing analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-3-chloro-5-cyclopropylbenzene, and how can purity be validated?

- Methodology :

- Synthesis : Begin with cyclopropane-functionalized benzene derivatives. Electrophilic substitution (e.g., bromination/chlorination) can be optimized using Lewis acids (e.g., FeCl₃ or AlCl₃) to direct halogenation at meta-positions. For regioselectivity, steric and electronic effects of the cyclopropyl group must be considered .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Validate purity via GC (>95% purity thresholds, as seen in halogenated benzene analogs) .

- Characterization : Confirm structure via ¹H/¹³C NMR (chemical shifts for cyclopropyl protons: δ ~0.5–2.5 ppm; aromatic protons: δ ~6.5–7.5 ppm) and HRMS .

Q. How can researchers mitigate competing side reactions during halogenation of cyclopropane-substituted benzene derivatives?

- Methodology :

- Temperature Control : Lower temperatures (0–25°C) reduce electrophilic over-reactivity.

- Directing Groups : Introduce temporary protecting groups (e.g., methoxy) to guide halogen placement, then remove them post-reaction .

- Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and halt before byproducts dominate .

Advanced Research Questions

Q. How does the cyclopropyl group influence the electronic environment and regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Computational Analysis : Perform DFT calculations to map electron density (e.g., HOMO/LUMO orbitals) and predict reactive sites. The cyclopropyl group’s electron-withdrawing effect may polarize the aromatic ring, favoring coupling at the para position relative to chlorine .

- Experimental Validation : Compare reaction outcomes with/without cyclopropyl substituents. Monitor yields and regioselectivity using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Q. What strategies resolve contradictions in reported reaction yields for halogen displacement reactions involving this compound?

- Methodology :

- Meta-Analysis : Tabulate literature data (e.g., nucleophilic substitution with amines or thiols) and identify variables (solvent polarity, catalyst loading). For example, DMF may enhance SNAr reactivity compared to THF .

- Reproducibility Protocols : Standardize conditions (e.g., anhydrous solvents, inert atmosphere) to minimize discrepancies. Replicate key studies and compare results using ANOVA .

Q. How can researchers design multi-step syntheses of polyfunctionalized analogs for pharmaceutical screening?

- Methodology :

- Retrosynthetic Planning : Prioritize halogen retention for late-stage functionalization (e.g., bromine as a handle for cross-coupling).

- Modular Steps :

Install cyclopropyl via [2+1] cycloaddition.

Sequential halogenation (Br before Cl to leverage steric guidance).

Final functionalization (e.g., oxidation of methyl groups to carboxylic acids) .

- Scalability : Optimize each step for atom economy and minimal purification.

Key Considerations for Experimental Design

- Safety : Handle halogenated aromatics in fume hoods; cyclopropane derivatives may pose explosion risks under high pressure .

- Analytical Rigor : Cross-validate NMR with COSY/NOESY for stereochemical confirmation.

- Data Sharing : Publish negative results (e.g., failed coupling attempts) to aid community troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.